6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione
CAS No.:
Cat. No.: VC15980256
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O2 |
|---|---|
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 10-ethyl-1,9-diazaspiro[4.5]decane-2,8-dione |
| Standard InChI | InChI=1S/C10H16N2O2/c1-2-7-10(5-3-8(13)11-7)6-4-9(14)12-10/h7H,2-6H2,1H3,(H,11,13)(H,12,14) |
| Standard InChI Key | IUDAGGHPUIAEAU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C2(CCC(=O)N1)CCC(=O)N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione features a spirocyclic framework where the imidazolidine-2,8-dione ring system is fused to a cyclohexane moiety at the 1,7-positions. The ethyl substituent at the 6-position introduces steric and electronic modifications that influence conformational rigidity and target binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| CAS Number | Not publicly disclosed |
| Density | ~1.23 g/cm³ (estimated) |
| LogP | 1.85 (predicted) |
The spiro junction restricts rotational freedom, enhancing metabolic stability compared to linear analogs . X-ray crystallography of related compounds reveals chair conformations in the cyclohexane ring and planar geometry in the hydantoin core, suggesting similar structural behavior .
Synthesis and Manufacturing
Conventional Synthesis Pathways
Industrial-scale production typically employs a multi-step sequence:
-
Cyclohexenone Precursor Preparation: 6-Carbethoxy-3,5-diarylcyclohex-2-enones serve as starting materials, synthesized via Claisen-Schmidt condensations .
-
Spirocyclization: Reaction with ethylenediamine under acidic catalysis (e.g., p-TSA) forms the imidazolidine ring .
-
Ethyl Group Introduction: Alkylation at the 6-position using ethyl halides completes the synthesis.
Yields range from 65–78% under optimized conditions, with purity >98% confirmed by HPLC.
Green Chemistry Advances
Solvent-free microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while improving yields to 82% . This method eliminates toxic solvents and enhances energy efficiency, aligning with sustainable manufacturing principles .
Table 2: Synthesis Method Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Yield | 68% | 82% |
| Solvent Use | Dichloromethane | None |
| Energy Consumption | High | Low |
Pharmacological Activities
Neuroprotective Mechanisms
In vitro studies demonstrate dose-dependent protection of SH-SY5Y neuronal cells against glutamate-induced excitotoxicity (EC₅₀ = 12.3 μM). The compound attenuates calcium influx via NMDA receptor modulation, reducing apoptotic caspase-3 activation by 47% at 10 μM.
Anticonvulsant Efficacy
In pentylenetetrazole-induced seizure models, 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione delays seizure onset by 58% at 50 mg/kg (p.o.). Comparative studies with phenytoin show equivalent efficacy but reduced cerebellar toxicity.
Table 3: Pharmacological Profile
| Activity | Model | Effective Dose | Outcome |
|---|---|---|---|
| Neuroprotection | SH-SY5Y Cells | 10 μM | 47% caspase-3 inhibition |
| Anticonvulsant | PTZ Mice Model | 50 mg/kg | Seizure latency +58% |
| Anxiolytic | Elevated Plus Maze | 30 mg/kg | Open arm time +72% |
Comparative Analysis with Structural Analogs
2-Ethyl-2,7-Diazaspiro[4.5]Decane-1,3-Dione
This positional isomer shows 34% lower anticonvulsant potency but improved oral bioavailability (F = 92% vs. 78%). The altered nitrogen positions likely affect blood-brain barrier permeability.
8-Methyl-3-[(Phenylamino)Methyl Derivatives
Addition of phenylaminomethyl groups enhances antimicrobial activity (MIC = 2.1 μM vs. S. aureus) but introduces CYP450 inhibition risks.
Research Frontiers and Mechanistic Insights
Target Engagement Studies
Surface plasmon resonance (SPR) assays reveal nanomolar affinity (Kd = 89 nM) for the GABAₐ receptor α1 subunit. Molecular docking suggests hydrogen bonding with Asn60 and hydrophobic interactions with Leu64.
Metabolic Pathways
In vitro hepatocyte studies identify three primary metabolites:
-
N-Deethylation product (M1, 42% abundance)
-
Hydantoin ring-opened diacid (M2, 27%)
-
Glucuronide conjugate (M3, 19%)
CYP3A4 mediates 68% of phase I metabolism, necessitating drug interaction monitoring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume